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molecular formula C7H7BF4 B1215270 Tropylium tetrafluoroborate CAS No. 27081-10-3

Tropylium tetrafluoroborate

Cat. No. B1215270
M. Wt: 177.94 g/mol
InChI Key: SQVQHTIKOZVGLR-UHFFFAOYSA-N
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Patent
US08828401B2

Procedure details

To a solution of anhydrous acetonitrile (3.12 mL, 56.2 mmol, 1 eq.) in tetrahydrofuran (281 mL, 0.2 M) was added lithium diisopropylamine (1.8 M in heptane/ethylbenzene/tetrahydrofuran, 31.2 mL, 56.2 mmol, 1 eq.) at −78° C. After 20 minutes at −78° C., tropylium tetrafluoroborate (10 g, 56 mmol, 1 eq.) was added. After 10 minutes, the reaction was concentrated in vacuo and the residue was diluted with ethyl acetate and washed with water. The organic layer was dried over sodium sulfate, filtered, and concentrated in vacuo to provide a brown oil, which was purified by silica gel chromatography (Gradient: 0% to 10% ethyl acetate in heptane) to provide #61 (1.88 g, 25%) as a yellow oil. 1H NMR (400 MHz, CDCl3) δ 6.69-6.71 (m, 2H), 6.27-6.32 (m, 2H), 5.28-5.33 (m, 2H), 2.61 (d, J=7.2 Hz, 2H), 2.26-2.34 (m, 1H).
Quantity
3.12 mL
Type
reactant
Reaction Step One
Quantity
31.2 mL
Type
reactant
Reaction Step One
Quantity
281 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Yield
25%

Identifiers

REACTION_CXSMILES
[C:1](#[N:3])[CH3:2].C(NC(C)C)(C)C.[Li].F[B-](F)(F)F.[CH+:17]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=[CH:18]1>O1CCCC1>[CH:22]1([CH2:2][C:1]#[N:3])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=[CH:23]1 |f:1.2,3.4,^1:10|

Inputs

Step One
Name
Quantity
3.12 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
31.2 mL
Type
reactant
Smiles
C(C)(C)NC(C)C.[Li]
Name
Quantity
281 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
F[B-](F)(F)F.[CH+]1C=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 10 minutes
Duration
10 min
CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated in vacuo
ADDITION
Type
ADDITION
Details
the residue was diluted with ethyl acetate
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to provide a brown oil, which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography (Gradient: 0% to 10% ethyl acetate in heptane)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C1(C=CC=CC=C1)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.88 g
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 25.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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